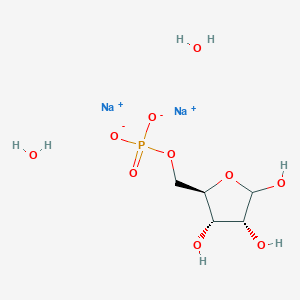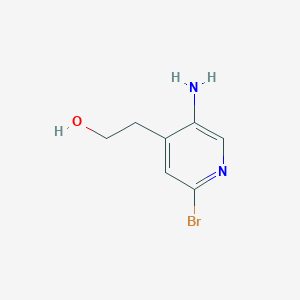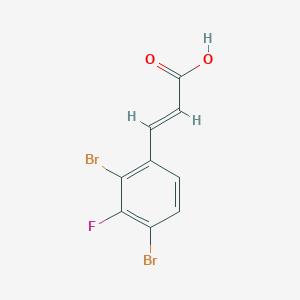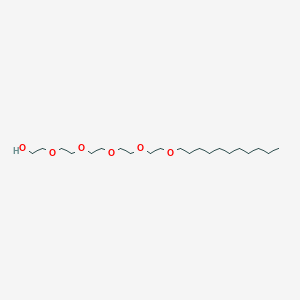![molecular formula C9H18BNO3 B13726636 (3R,7R,10S)-3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B13726636.png)
(3R,7R,10S)-3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,7R,10S)-3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes three oxygen atoms, one nitrogen atom, and one boron atom, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,7R,10S)-3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane typically involves the reaction of a boron-containing precursor with a suitable amine and an alcohol. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the correct formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and solvents can enhance the efficiency and yield of the production process. Purification steps, such as crystallization or chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3R,7R,10S)-3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the boron or nitrogen atoms within the structure.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
(3R,7R,10S)-3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (3R,7R,10S)-3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane involves its interaction with specific molecular targets. The boron atom can form stable complexes with various biomolecules, while the nitrogen and oxygen atoms can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(3R,7R,10R)-1-[2-(ethylsulfanyl)ethyl]-3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound has a similar bicyclic structure but contains a silicon atom instead of boron.
2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Another similar compound with a silicon atom, used in the synthesis of silatranes.
Uniqueness
The presence of the boron atom in (3R,7R,10S)-3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane distinguishes it from its silicon-containing counterparts. Boron atoms can form unique interactions with biomolecules, making this compound particularly valuable in medicinal chemistry and drug design.
Properties
Molecular Formula |
C9H18BNO3 |
|---|---|
Molecular Weight |
199.06 g/mol |
IUPAC Name |
(3S,7R,10R)-3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C9H18BNO3/c1-7-4-11-5-8(2)13-10(12-7)14-9(3)6-11/h7-9H,4-6H2,1-3H3/t7-,8-,9+/m1/s1 |
InChI Key |
IWKGJTDSJPLUCE-HLTSFMKQSA-N |
Isomeric SMILES |
B12O[C@@H](CN(C[C@H](O1)C)C[C@@H](O2)C)C |
Canonical SMILES |
B12OC(CN(CC(O1)C)CC(O2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


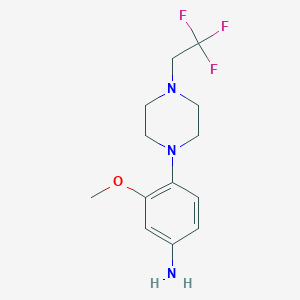
![4-[1-(4-Cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzaldehyde](/img/structure/B13726559.png)
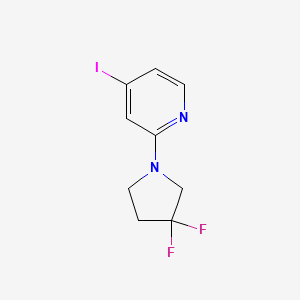
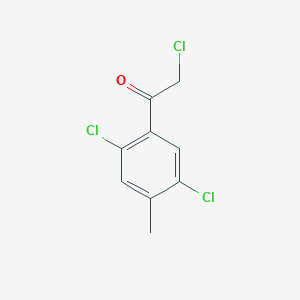

![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13726579.png)
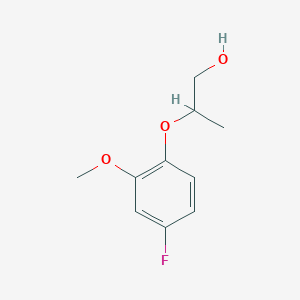
![5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13726588.png)

